Home > Products > Screening Compounds P70544 > 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)acetamide
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)acetamide -

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)acetamide

Catalog Number: EVT-4244422
CAS Number:
Molecular Formula: C18H28N2O3S
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,2S)-2-(2-(N-(4-Chloro-2-(trifluoromethyl)phenyl)sulfamoyl)cyclohexylamino)-N-(2-(trifluoromethyl)phenyl)acetamide (II-19)

(1R,2S)-2-(2-(N-(4-Chloro-2-(trifluoromethyl)phenyl)sulfamoyl)cyclohexylamino)-N-(2-(trifluoromethyl)phenyl)acetamide (II-19) is a novel fungicide candidate demonstrating excellent inhibitory activity against Botrytis cinerea. It exhibits better control efficacy than boscalid in tomato pot experiments. []

Relevance:

This compound and N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide share a core structure consisting of a cyclohexylamine moiety linked to a sulfonamide group. Additionally, both compounds feature an aromatic ring substituted with a trifluoromethyl group attached to the nitrogen of the sulfonamide. These structural similarities suggest potential for exploring variations in fungicidal activity by modifying substituents on the aromatic ring and the nitrogen atoms. []

RuCl2(3-phenyl-1-indenylidene)(1-mesityl-3-R-4,5-dihydroimidazol-2-ylidene)(PCy3) (R = Methyl, Octyl, Cyclohexyl)

This series of compounds (R = Methyl 8a, Octyl 8b, or Cyclohexyl 8c) represents second-generation ruthenium indenylidene catalysts. These complexes contain unsymmetrical N-heterocyclic carbene (NHC) ligands and exhibit faster catalytic initiation than their reference complex in various metathesis reactions. Notably, the methyl derivative (8a) demonstrates slower initiation but better overall efficiency compared to its benzylidene analog, especially at low catalyst loadings. []

Relevance:

The presence of the mesityl substituent on the NHC ligand in these complexes directly connects them to N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide. This shared structural feature highlights the versatility of mesityl groups in organometallic chemistry and their potential influence on catalytic activity. []

N-(2-(Trifluoromethyl)-4-chlorophenyl)-2-oxocyclohexylsulfonamide (Chesulfamide)

Chesulfamide is a novel fungicide with recognized activity against Botrytis cinerea. It serves as a core moiety for developing new fungicidal structures through modifications like N-alkylation and acid-amine coupling reactions. []

Relevance:

Chesulfamide shares the essential structural motif of a cyclohexyl ring attached to a sulfonamide group with N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide. This structural similarity, along with the shared target of Botrytis cinerea, suggests potential for investigating the impact of the mesityl and methylsulfonyl groups on fungicidal activity. []

YIR-329

Compound Description:

YIR-329, a novel 1-azaspiro[5.5]undecane derivative, functions as a CD4 mimic and exhibits potent anti-HIV activity. This activity stems from its ability to form hydrophobic and electrostatic interactions with specific amino acid residues (Val430 and Asp368) in the Phe43 cavity of the HIV-1 envelope glycoprotein gp120, hindering viral entry into host cells. []

Relevance:

Although YIR-329 does not directly contain a cyclohexyl ring, it is structurally related to N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide due to the presence of a cyclohexyl ring in its design and optimization process. Researchers explored mono-cyclohexyl-type CD4 mimics, focusing on interactions with gp120, which eventually led to the development of YIR-329. []

YIR-819 and YIR-821

YIR-819 (N1-(4-chlorophenyl)-N2-(1-(2-(N-(amidino)glycinamide)ethyl)-2-cyclohexylpiperidin-4-yl)oxalamide) and YIR-821 (1-(2-(5-guanidinovaleramide)ethyl derivative of YIR-819) are potent mono-cyclohexyl-type CD4 mimics. These compounds exhibit significantly enhanced anti-HIV activity compared to YIR-329. This increased potency is attributed to their effective interaction with Val430 and Asp368 or Asp474 in the gp120 Phe43 cavity. Notably, their anti-HIV activities demonstrate synergistic effects when combined with a neutralizing antibody. []

Relevance:

These compounds, belonging to the mono-cyclohexyl-type CD4 mimics, are structurally related to N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide due to their shared cyclohexyl moiety. The exploration of these compounds highlights the importance of the cyclohexyl group in interacting with the gp120 Phe43 cavity and its potential for developing novel anti-HIV therapies. []

[M(N2TBSNpy)(κ2N,E-(E(═E′R)NNPh2)(py)] (M = Zr, Hf; E = CH2, S; E′ = CH, N; R = alkyl, aryl)

This series of compounds represents [2 + 2] cycloaddition products derived from the reaction of zirconium and hafnium hydrazinediido complexes with allenes and heteroallenes. The structural diversity within this series arises from the variation of the metal center (Zr or Hf), the bridging atom (E), and the substituents on the allene or heteroallene reactant. These complexes provide valuable insights into the reactivity of metal-ligand multiple bonds with unsaturated organic substrates. []

Relevance:

[Sn{NMe2}2] Insertion Products with Aryl and Alkyl Isocyanates

This series of compounds (1-6) comprises tin(II) ureide complexes synthesized by reacting [Sn{NMe2}2] with various aryl and alkyl isocyanates. These complexes are investigated as potential precursors for depositing phase-pure SnO in materials science applications. The choice of substituents on the ureide ligand allows for fine-tuning the complexes' stability, volatility, and decomposition properties, influencing the final SnO product. []

Relevance:

While not directly containing a mesityl group, the synthesis of compound 6 in this series, utilizing mesityl isocyanate, relates to N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide. This connection highlights the use of mesityl-containing reagents in synthesizing organometallic complexes and exploring their diverse applications. []

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

Relevance:

CCNU is structurally related to N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide through its cyclohexyl substituent. Although their biological activities differ, the study of CCNU and its interaction with DNA provides valuable insights into the potential alkylating properties and DNA-binding affinities of compounds containing a cyclohexyl group. [, ]

2-Chloroethyl(methylsulfonyl)methanesulfonate (ClEtSoSo)

Relevance:

Despite lacking a direct structural similarity to N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide, ClEtSoSo's presence in research involving CCNU, which possesses a cyclohexyl group, provides valuable context for understanding the broader class of chloroethylating agents and their mechanisms of action. [, ]

N-(1-(((Cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methyl-piperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235)

Compound Description:

L-006235 is a basic, lipophilic cathepsin K inhibitor. It shows potent activity against isolated cathepsin K but exhibits broader activity in cell-based assays, inhibiting lysosomal cysteine cathepsins B, L, and S more potently than expected. This enhanced cellular activity is attributed to its lysosomotropic nature, leading to accumulation within lysosomes. []

Relevance:

L-006235 shares a structural resemblance with N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide through its cyclohexyl moiety connected to an amide group. Although their biological targets differ, understanding the structure-activity relationships and potential off-target effects of cyclohexyl-containing compounds like L-006235 is crucial for developing safer and more selective therapeutic agents. []

Balicatib

Compound Description:

Balicatib represents another basic, lipophilic cathepsin K inhibitor, similar to L-006235. It displays potent inhibitory activity against cathepsin K but also inhibits off-target lysosomal cysteine cathepsins B, L, and S in cell-based assays due to its lysosomotropic properties. []

Relevance:

Although not directly containing a cyclohexyl group, balicatib is grouped with L-006235 in research investigating the effects of basicity on off-target activities of cathepsin K inhibitors. This grouping provides a broader context for understanding the potential challenges and considerations when designing and developing drugs targeting cysteine proteases, even in the absence of a shared cyclohexyl moiety with N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide. []

N-(Cyanomethyl)-N2-{(1S)-2,2,2-trifluoro-1-[4'-(methylsulfonyl)biphenyl-4-yl]ethyl}-l-leucinamide (L-873724)

Relevance:

Despite lacking a cyclohexyl group, L-873724 is included in this analysis due to its role as a contrasting agent to the basic cathepsin K inhibitors, which are structurally related to N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide through their cyclohexyl moiety. Comparing L-873724 with the basic inhibitors highlights the impact of basicity and structural variations on off-target activities and selectivity, providing valuable information for drug design and development. []

[FcC{N(Cy)H][O2CR′′] (Fc = ferrocenyl, R′′ = Me, tBu, Ph, mesityl, CF3)

Compound Description:

This series of compounds explores the interplay between planar chirality and helical polymer formation in ferrocenyl-substituted amidinium-carboxylate salts. The extent of aggregation and the resulting supramolecular structures are influenced by the nature of the carboxylate substituent (R′′). These salts exhibit diverse aggregation patterns, ranging from discrete 1:1 salts to helical polymers with varying enantiomeric compositions. []

Relevance:

The compound with R′′ = mesityl ([FcC{N(Cy)H][O2CMes]) directly connects to N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide through the shared mesityl group. This structural link highlights the importance of mesityl substituents in influencing molecular packing and self-assembly processes, leading to diverse supramolecular architectures. []

R3SnOC(O)H (R = Cyclohexyl (3), Mesityl (4), 2,6-Dimethylphenyl (5))

This series of compounds encompasses triorganotin monoformate complexes, which are explored for their potential as recyclable metal-hydride systems. The study examines their synthesis, structural characterization, and thermolytic behavior. While the cyclohexyl derivative (3) exhibits a chain structure with bridging formate ligands, the mesityl (4) and 2,6-dimethylphenyl (5) derivatives form monomeric structures due to the steric bulk of their aryl substituents. The thermal decomposition of these complexes reveals contrasting behavior compared to their n-alkyl counterparts, emphasizing the influence of steric factors on their reactivity. []

Relevance:

The presence of the mesityl derivative (4) in this series directly relates to N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide, showcasing the relevance of mesityl substituents in organometallic chemistry, specifically in the context of tin complexes. Comparing their properties and reactivities can offer insights into the role of the mesityl group in influencing structure and stability. []

20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic Acid (20-125I-14,15-EE5ZE)

20-125I-14,15-EE5ZE is a radiolabeled epoxyeicosatrienoic acid (EET) antagonist used to characterize the EET antagonist binding site. It exhibits high affinity for the binding site and effectively inhibits EET-induced biological responses, such as vascular smooth muscle relaxation and p38 phosphorylation. []

Relevance:

While lacking a direct structural resemblance to N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide, 20-125I-14,15-EE5ZE's interaction with its binding site is inhibited by various EETs and EET analogs, including 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE5ZE). Notably, certain cytochrome P450 inhibitors, such as miconazole and N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH), also compete for binding at this site, suggesting potential cross-reactivity or shared binding determinants. [] This information could be valuable for exploring potential interactions of N~2~-Cyclohexyl-N~1~-Mesityl-N~2~-(Methylsulfonyl)glycinamide or its derivatives with similar biological targets or pathways.

Properties

Product Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)acetamide

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)acetamide

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C18H28N2O3S/c1-13-10-14(2)18(15(3)11-13)19-17(21)12-20(24(4,22)23)16-8-6-5-7-9-16/h10-11,16H,5-9,12H2,1-4H3,(H,19,21)

InChI Key

FKUNTBJZDZKRLS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.